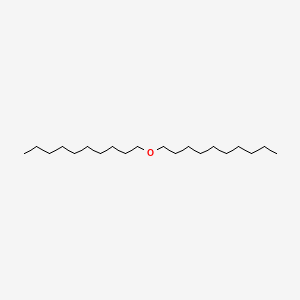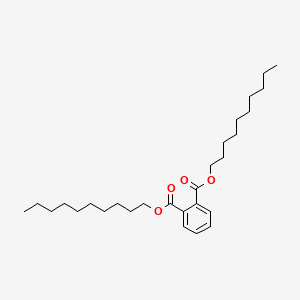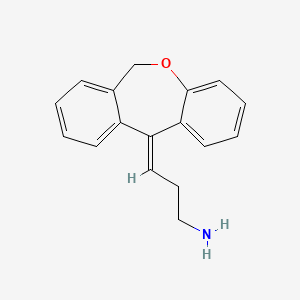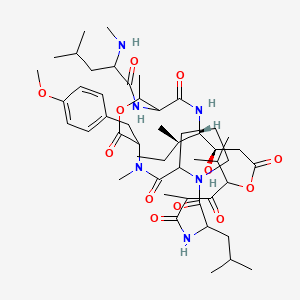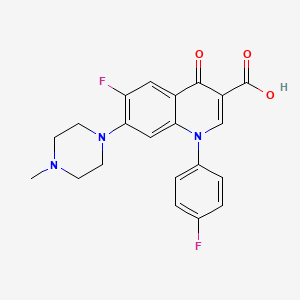
Difloxacine
Vue d'ensemble
Description
La difloxacine est un antibiotique de la famille des fluoroquinolones de synthèse, principalement utilisé en médecine vétérinaire. Elle est connue pour son activité bactéricide à large spectre contre les bactéries Gram-négatives et Gram-positives. La this compound agit en interférant avec l'enzyme bactérienne ADN gyrase, qui est essentielle au maintien et à la synthèse de l'ADN bactérien .
Applications De Recherche Scientifique
Difloxacin has several scientific research applications:
Mécanisme D'action
Target of Action
Difloxacin, a synthetic fluoroquinolone antibiotic, primarily targets bacterial enzymes essential for major DNA functions . The main target is the bacterial enzyme DNA gyrase , which is crucial for the maintenance and synthesis of bacterial DNA .
Mode of Action
Difloxacin acts by interfering with the bacterial DNA gyrase . This interaction inhibits DNA replication and transcription, thereby affecting the normal shape and function of DNA . The inhibition of these essential DNA functions leads to the bactericidal effect of Difloxacin .
Biochemical Pathways
The primary biochemical pathway affected by Difloxacin is the DNA replication and transcription pathway . By inhibiting the DNA gyrase, Difloxacin disrupts the normal functioning of this pathway, leading to the death of the bacteria .
Pharmacokinetics
Difloxacin is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . Difloxacin is primarily metabolized by the liver through glucuronidation and is secreted in the bile . It can also be reabsorbed with the bile .
Result of Action
The result of Difloxacin’s action is the death of the bacteria. By inhibiting the DNA gyrase, Difloxacin prevents the bacteria from replicating and transcribing their DNA, which is essential for their survival . This leads to the bactericidal effect of Difloxacin .
Action Environment
Environmental factors can influence the bioaccumulation, metabolism, and toxicity of Difloxacin in aquatic organisms . For example, Difloxacin tends to accumulate more in organisms with higher lipid content . Moreover, high-intensity human activities can exacerbate antibiotic contamination, including Difloxacin . Therefore, environmental factors play a significant role in the action, efficacy, and stability of Difloxacin .
Analyse Biochimique
Biochemical Properties
Difloxacin interacts with various enzymes and proteins in the body. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . The nature of these interactions is inhibitory, leading to the prevention of bacterial DNA replication and thus, bacterial growth .
Cellular Effects
Difloxacin exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, Difloxacin disrupts the process of DNA replication within the bacterial cell . This leads to the cessation of bacterial cell growth and division .
Molecular Mechanism
The molecular mechanism of Difloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the function of these enzymes, preventing the unwinding of bacterial DNA that is necessary for replication . As a result, Difloxacin effectively halts bacterial growth and division .
Temporal Effects in Laboratory Settings
It is known that the effects of Difloxacin are concentration-dependent .
Dosage Effects in Animal Models
The effects of Difloxacin in animal models vary with dosage. While specific dosage effects are not fully documented, it is known that Difloxacin is used in veterinary medicine, suggesting that it is generally safe for use in animals at appropriate dosages .
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver and excreted via the kidneys .
Transport and Distribution
The transport and distribution of Difloxacin within cells and tissues are not fully documented. As a lipophilic compound, it is likely able to diffuse across cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely localized to the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la difloxacine implique plusieurs étapes clés. Initialement, l'éthyl 2,4,5-trifluorobenzoylacétate, le [formyl-13C]-triéthyl orthoformiate et la [15N]-4-fluoroaniline sont mis à réagir pour former l'éthyl [15N,3-13C]-3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoyl)acrylate. Cet intermédiaire subit une cyclisation et un clivage d'ester, suivis d'une réaction avec la 1-méthylpipérazine pour donner la this compound .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement une synthèse à grande échelle utilisant la voie de synthèse mentionnée ci-dessus. Le procédé est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des conditions réactionnelles afin de garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La difloxacine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant ainsi son activité.
Substitution : Les réactions de substitution, en particulier au niveau des atomes de fluor, peuvent produire différents analogues de la this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs d'halogénation comme le chlore et le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxyde de this compound, tandis que la réduction peut donner des dérivés de la this compound avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
La this compound a plusieurs applications de la recherche scientifique :
Médecine : Enquêtée pour sa pharmacocinétique dans divers modèles animaux, y compris les poissons et les porcs.
Mécanisme d'action
La this compound exerce ses effets antibactériens en inhibant l'enzyme bactérienne ADN gyrase, également connue sous le nom de topoisomérase II. Cette enzyme est essentielle à la réplication, à la transcription et à la recombinaison de l'ADN. En inhibant l'ADN gyrase, la this compound empêche les bactéries de maintenir leur structure superhélicoïdale de l'ADN, conduisant à la mort cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
- Enrofloxacine
- Pradofloxacine
- Ciprofloxacine
- Danofloxacine
Comparaison
La difloxacine est unique parmi les fluoroquinolones en raison de sa structure chimique spécifique, qui comprend un groupe 4-fluorophényle. Cette différence structurelle affecte sa pharmacocinétique et son efficacité. Par exemple, la this compound a un spectre d'activité plus large que l'enrofloxacine mais est moins efficace que la pradofloxacine .
La phototoxicité de la this compound est également inférieure à celle de la pefloxacine, une autre fluoroquinolone, en raison de la présence du substituant volumineux 1-fluorophényle .
Propriétés
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98106-17-3 | |
| Record name | Difloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Difloxacin?
A1: Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Difloxacin disrupts these vital processes, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Difloxacin?
A2: The molecular formula of Difloxacin is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.
Q3: How does the structure of Difloxacin contribute to its activity?
A4: The fluoroquinolone structure of Difloxacin, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.
Q4: Are there any structural modifications of Difloxacin that can impact its activity?
A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.
Q5: What is known about the stability of Difloxacin in different formulations?
A6: Studies have investigated various formulations of Difloxacin, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.
Q6: How is Difloxacin absorbed, distributed, metabolized, and excreted in different species?
A7: Difloxacin exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. Difloxacin is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].
Q7: Does infection influence the pharmacokinetics of Difloxacin?
A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of Difloxacin in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.
Q8: What are the key PK/PD parameters for Difloxacin?
A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.
Q9: What animal models have been used to evaluate the efficacy of Difloxacin?
A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of Difloxacin in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].
Q10: Are there known mechanisms of resistance to Difloxacin?
A13: Like other fluoroquinolones, resistance to Difloxacin can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.
Q11: Does cross-resistance exist between Difloxacin and other fluoroquinolones?
A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].
Q12: What are the potential toxicities associated with Difloxacin?
A15: While Difloxacin generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].
Q13: Have there been attempts to develop targeted drug delivery systems for Difloxacin?
A16: Research has explored the development of Difloxacin-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.
Q14: What analytical methods are used to detect and quantify Difloxacin?
A17: Several analytical methods have been employed to determine Difloxacin concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess Difloxacin concentrations [].
Q15: Are there methods to detect Difloxacin residues in food products?
A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining Difloxacin residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].
Q16: How were the analytical methods used for Difloxacin validated?
A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.
Q17: How does Difloxacin compare to other fluoroquinolones in terms of efficacy and safety?
A20: Several studies have compared Difloxacin to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While Difloxacin generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


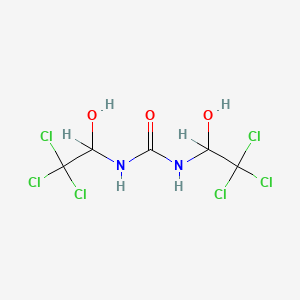

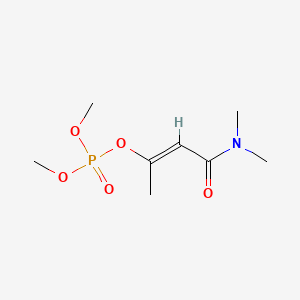


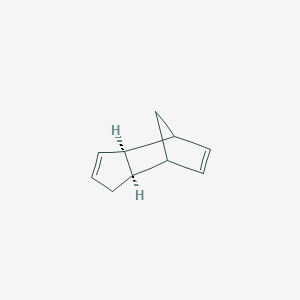
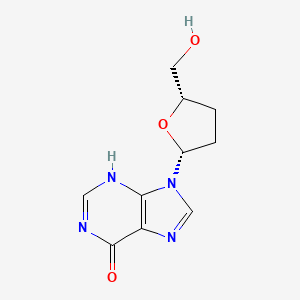
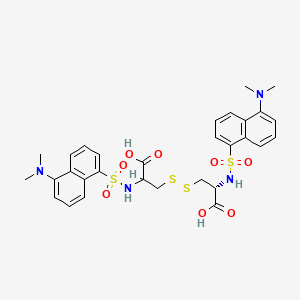
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
